molecular formula C19H14N2O4 B14189947 4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid CAS No. 920986-86-3

4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid

Cat. No.: B14189947
CAS No.: 920986-86-3
M. Wt: 334.3 g/mol
InChI Key: VWFAJVQMLDQBSB-UHFFFAOYSA-N
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Description

4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid is a chemical compound with the molecular formula C₁₉H₁₄N₂O₄. It is known for its unique structure, which includes a phenylcarbamoyl group attached to a pyridinyl ring, which is further connected to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of Phenylcarbamoyl Pyridine: The initial step involves the reaction of 4-aminopyridine with phenyl isocyanate to form 4-(phenylcarbamoyl)pyridine.

    Coupling with Benzoic Acid Derivative: The next step involves the coupling of the phenylcarbamoyl pyridine with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The pyridinyl and benzoic acid moieties may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-yloxy)benzoic acid: Similar in structure but lacks the phenylcarbamoyl group.

    4-(Phenylcarbamoyl)pyridine: Contains the phenylcarbamoyl group but lacks the benzoic acid moiety.

Uniqueness

4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid is unique due to the presence of both the phenylcarbamoyl and benzoic acid groups, which confer distinct chemical and biological properties.

Properties

CAS No.

920986-86-3

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

4-[4-(phenylcarbamoyl)pyridin-2-yl]oxybenzoic acid

InChI

InChI=1S/C19H14N2O4/c22-18(21-15-4-2-1-3-5-15)14-10-11-20-17(12-14)25-16-8-6-13(7-9-16)19(23)24/h1-12H,(H,21,22)(H,23,24)

InChI Key

VWFAJVQMLDQBSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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